molecular formula C21H29N5O B6503129 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea CAS No. 1396884-71-1

3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea

Cat. No. B6503129
CAS RN: 1396884-71-1
M. Wt: 367.5 g/mol
InChI Key: MMMWVWNCTVXYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea (3-TBPU) is a small molecule compound with a wide range of potential applications in the medical, biological, and chemical sciences. Its unique structure and properties make it a valuable tool for researchers in a variety of disciplines.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the synthesis of proteins and other cellular components. It is also believed to be involved in the regulation of certain cellular processes, such as cell growth and differentiation. In addition, 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has been shown to interact with certain proteins and lipids, which may be involved in the regulation of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea are not yet fully understood. However, it has been shown to inhibit certain enzymes, such as those involved in the synthesis of proteins and other cellular components. In addition, 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has been shown to interact with certain proteins and lipids, which may be involved in the regulation of certain cellular processes. Finally, 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has been shown to affect the expression of certain genes, which may be involved in the development of certain diseases.

Advantages and Limitations for Lab Experiments

3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easy to handle and manipulate. Additionally, it is relatively stable, which makes it suitable for long-term use in experiments. Finally, it is relatively inexpensive, which makes it an attractive option for many research laboratories.
However, there are also some limitations to using 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea in laboratory experiments. For example, it is not known to be toxic, but it can interact with certain proteins and lipids, which could potentially lead to undesired effects. Additionally, it is not known to be particularly soluble in water, which could limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea. For example, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on cells and organisms. Additionally, further research could be conducted to explore its potential use in the development of new drugs and therapies for various diseases. Finally, further research could be conducted to explore its potential use in the study of the structure and function of DNA and the regulation of certain genes.

Synthesis Methods

3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea can be synthesized using a process known as a Suzuki coupling reaction. This reaction involves the use of a palladium catalyst to join two different molecules together. In the case of 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea, the reaction involves the coupling of 4-tert-butylphenyl bromide and 1-(pyrazin-2-yl)piperidin-4-ylmethyl urea. This reaction is typically carried out in a solvent such as dichloromethane, and the product is purified by chromatography or recrystallization.

Scientific Research Applications

3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has a wide range of potential applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as to investigate the effects of drugs on cellular processes. It has also been used to study the effects of chemical and environmental stress on organisms, and to investigate the role of certain enzymes in metabolic pathways. In addition, 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has been used to study the structure and function of DNA, as well as to investigate the role of certain genes in various diseases. Finally, 3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has been used in the development of new drugs and therapies for various diseases.

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-21(2,3)17-4-6-18(7-5-17)25-20(27)24-14-16-8-12-26(13-9-16)19-15-22-10-11-23-19/h4-7,10-11,15-16H,8-9,12-14H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMWVWNCTVXYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea

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